N'-[2-(1,1-dioxo-1,4-thiazinan-4-yl)acetyl]cyclopropanecarbohydrazide
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Overview
Description
Molecular Structure Analysis
The InChI code for this compound is1S/C10H17N3O4S/c14-9(11-10(15)8-3-1-2-4-8)7-13-5-6-16(12,17)18-13/h8H,1-7H2,(H,11,15)
. This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, solubility, and stability, are not specified in the available sources.Scientific Research Applications
Heterocyclic Compound Synthesis
Researchers have explored the utility of related structures in synthesizing heterocyclic compounds, which are crucial in medicinal chemistry due to their diverse biological activities. For example, the synthesis of pyrazole derivatives from cyanoacetylhydrazine, a compound with a similar reactive core to N'-[2-(1,1-dioxo-1,4-thiazinan-4-yl)acetyl]cyclopropanecarbohydrazide, has been reported. These derivatives exhibit significant antitumor activities against various human tumor cell lines, highlighting their potential in cancer research (Mohareb, El-Sayed, & Abdelaziz, 2012).
Antitumor and Antimicrobial Activities
The application of these compounds extends to antitumor and antimicrobial activities. The synthesis of novel compounds and their evaluation against human tumor cells have been a focus area. For instance, certain synthesized heterocyclic compounds derived from cyclopropane dicarboxylic acid, closely related to the core structure of the compound , have shown promise in this regard. Their ability to form thiadiazoles and triazoles has been particularly noted for potential therapeutic applications (Sharba, Al-Bayati, Rezki, & Aouad, 2005).
Additionally, compounds synthesized from structures analogous to this compound have been screened for anti-HIV-1 activities, showcasing the broad spectrum of potential therapeutic applications these molecules possess (Aslam et al., 2014).
Antioxidant and Antibacterial Properties
The research on these compounds also extends to evaluating their antioxidant and antibacterial properties. A series of compounds synthesized starting from structures bearing resemblance to the compound of interest have demonstrated moderate to significant anti-microbial (both anti-bacterial and anti-fungal) activities. This highlights the potential utility of these molecules in developing new antimicrobial agents (Ahmad et al., 2011).
Safety and Hazards
The compound has been labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, or may cause respiratory irritation . Precautionary measures include avoiding breathing dust or fumes and washing hands thoroughly after handling .
Properties
IUPAC Name |
N'-[2-(1,1-dioxo-1,4-thiazinan-4-yl)acetyl]cyclopropanecarbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O4S/c14-9(11-12-10(15)8-1-2-8)7-13-3-5-18(16,17)6-4-13/h8H,1-7H2,(H,11,14)(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGQSGRWFYJSDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NNC(=O)CN2CCS(=O)(=O)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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